molecular formula C16H11F3N2O2 B13098505 2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)- CAS No. 563538-27-2

2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)-

Cat. No.: B13098505
CAS No.: 563538-27-2
M. Wt: 320.27 g/mol
InChI Key: SNKBDWKSBLZPHQ-UHFFFAOYSA-N
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Description

9-(Benzyloxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidin-2-one core structure with benzyloxy and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Benzyloxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

9-(Benzyloxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(Benzyloxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(Benzyloxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets. The benzyloxy and trifluoromethyl groups can enhance the compound’s binding affinity to proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 9-(Methoxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one
  • 9-(Ethoxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one

Uniqueness

Compared to similar compounds, 9-(Benzyloxy)-4-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts unique electronic properties, making it distinct from its analogs .

Properties

CAS No.

563538-27-2

Molecular Formula

C16H11F3N2O2

Molecular Weight

320.27 g/mol

IUPAC Name

9-phenylmethoxy-4-(trifluoromethyl)pyrido[1,2-a]pyrimidin-2-one

InChI

InChI=1S/C16H11F3N2O2/c17-16(18,19)13-9-14(22)20-15-12(7-4-8-21(13)15)23-10-11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

SNKBDWKSBLZPHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=O)C=C3C(F)(F)F

Origin of Product

United States

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